

Predicted Spectroscopic Data for 5-Nitro-2-(piperidin-1-yl)aniline

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Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)aniline

Cat. No.: B1302262

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The following tables summarize the predicted nuclear magnetic resonance (NMR) data for **5-Nitro-2-(piperidin-1-yl)aniline**. These predictions were generated using established computational algorithms and provide an expected range for the chemical shifts.

Table 1.1: Predicted ^1H NMR Data for 5-Nitro-2-(piperidin-1-yl)aniline

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	7.95 - 8.15	d
H-4	6.80 - 7.00	d
H-6	7.75 - 7.95	dd
-NH ₂	4.50 - 5.50	br s
Piperidine α -CH ₂	2.90 - 3.10	t
Piperidine β,γ -CH ₂	1.60 - 1.80	m

Table 1.2: Predicted ^{13}C NMR Data for 5-Nitro-2-(piperidin-1-yl)aniline

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (-NH ₂)	148 - 152
C-2 (-N(CH ₂) ₂)	142 - 146
C-3	125 - 129
C-4	115 - 119
C-5 (-NO ₂)	138 - 142
C-6	128 - 132
Piperidine α -C	50 - 54
Piperidine β -C	25 - 29
Piperidine γ -C	23 - 27

Experimental Spectroscopic Data for Analogous Compounds

To provide context for the predicted data, the following sections present experimental spectroscopic data for two structurally related compounds: p-nitroaniline and 2-(piperidin-1-yl)aniline.

p-Nitroaniline

p-Nitroaniline shares the nitroaniline core, which is crucial for understanding the electronic effects on the aromatic system.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Aromatic-H	7.98	d	9	[1]
Aromatic-H	6.64	d	9	[1]
-NH ₂	6.71	br s	-	[2]

Solvent: DMSO-d₆[\[1\]](#)

Carbon	Chemical Shift (δ, ppm)	Reference
C-NH ₂	155.76	[2]
C-H	112.42	[2]
C-H	126.46	[2]
C-NO ₂	135.65	[2]

Solvent: DMSO-d₆[\[2\]](#)

m/z	Relative Abundance	Assignment	Reference
138	100%	[M] ⁺	[3] [4]
108	~40%	[M-NO] ⁺	[3]
92	~65%	[M-NO ₂] ⁺	[3]
65	~80%	[C ₅ H ₅] ⁺	[3]

Ionization Method: Electron Impact (EI)

Wavenumber (cm ⁻¹)	Assignment	Reference
3350 - 3482	N-H stretching (asymmetric and symmetric)	
1639	N-H bending	
1506 - 1510	NO ₂ asymmetric stretching	
1344 - 1349	NO ₂ symmetric stretching	
1127	C-N aromatic stretching	

λ_{max} (nm)	Solvent	Reference
~380	Acetonitrile/ CCl_4	
410	(in enzyme assays)	

2-(piperidin-1-yl)aniline

This compound provides the spectral characteristics of the piperidine group attached to an aniline ring.

m/z	Relative Abundance	Assignment	Reference
176	~70%	$[\text{M}]^+$	
119	100%	$[\text{M}-\text{C}_4\text{H}_9]^+$	
65	~65%	$[\text{C}_5\text{H}_5]^+$	

Ionization Method: Electron Impact (EI) via GC-MS

Wavenumber (cm^{-1})	Assignment	Reference
~3400 & ~3300	N-H stretching (asymmetric and symmetric)	
~2930 & ~2850	C-H stretching (aliphatic)	
~1620	N-H bending	
~1280	C-N stretching (aromatic)	

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
- **Instrument Setup:** The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ^1H , 100 MHz for ^{13}C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, 8 to 16 scans are usually sufficient.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance and lower gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer experimental time are often required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the reference signal (TMS at 0 ppm). For ^1H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source under high vacuum.

- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M^+). Excess energy from this process can cause the molecular ion to fragment.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact. A pressure clamp is applied to press the sample firmly against the crystal.
- **Spectrum Acquisition:** A beam of infrared radiation is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

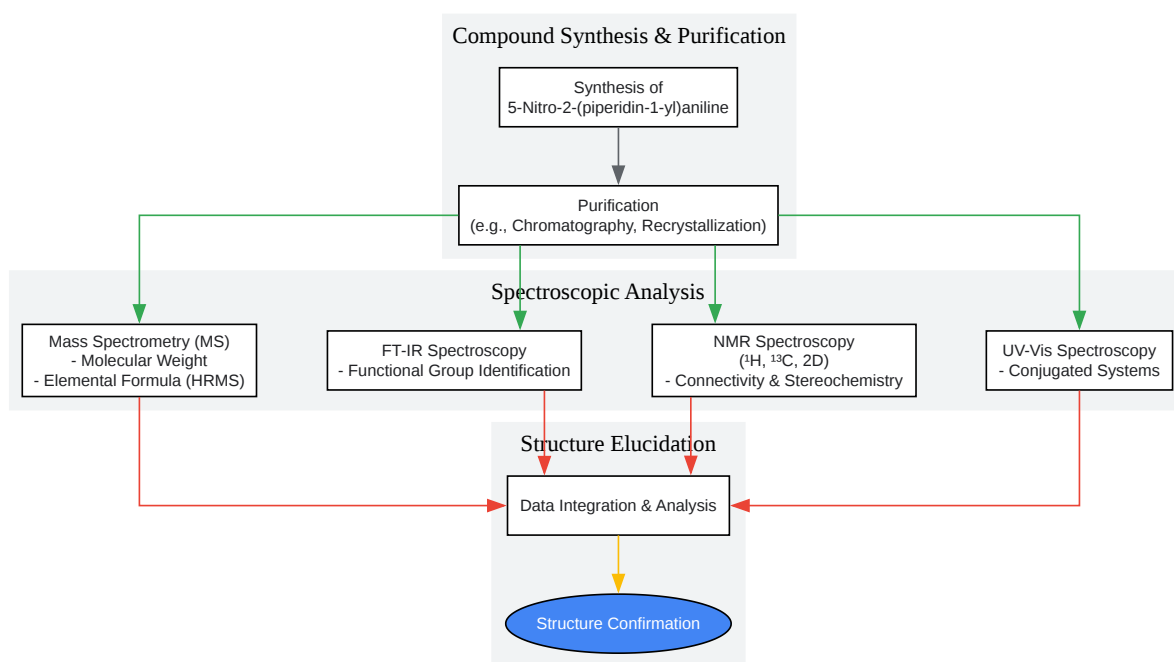
Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π -systems.

Methodology:

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).
- **Cuvette Preparation:** Two quartz cuvettes are used. One is filled with the pure solvent to serve as a blank, and the other is filled with the sample solution.
- **Baseline Correction:** A baseline spectrum is recorded with the blank cuvette in the beam path to correct for any absorbance from the solvent and the cuvette itself.
- **Spectrum Acquisition:** The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
- **Data Analysis:** The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) are key parameters determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel organic compound.



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Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

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